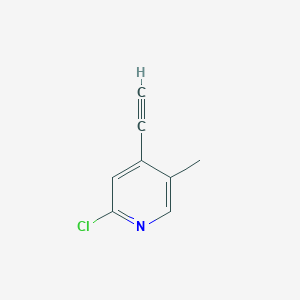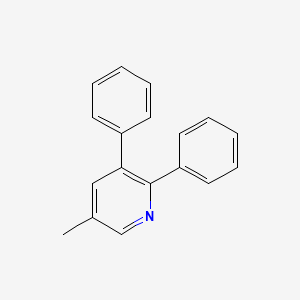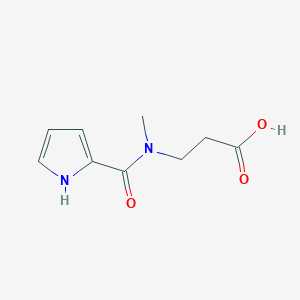
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid is an organic compound that features a pyrrole ring substituted with a methyl group and a carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid typically involves the reaction of N-Methyl-2-pyrrolecarboxaldehyde with appropriate reagents. One common method includes the use of N-Methyl-2-pyrrolecarboxaldehyde as a starting material, which undergoes a series of reactions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolecarboxaldehyde: A precursor in the synthesis of 3-(N-Methyl-1H-pyrrole-2-carboxamido)propanoic acid.
1-Methylindole-3-carboxaldehyde: Another compound with a similar pyrrole structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-[methyl(1H-pyrrole-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11(6-4-8(12)13)9(14)7-3-2-5-10-7/h2-3,5,10H,4,6H2,1H3,(H,12,13) |
InChI Key |
UXJADJREKSIQDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


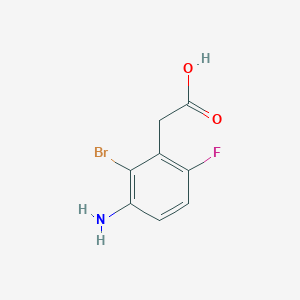
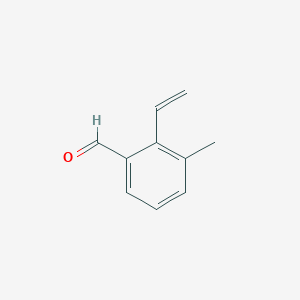
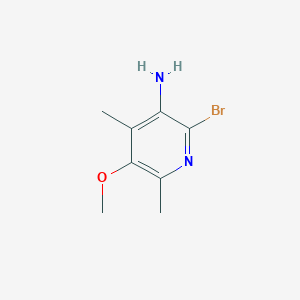
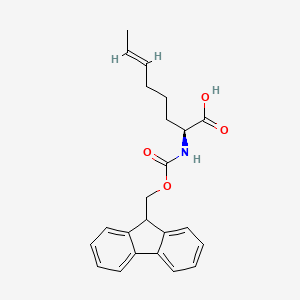
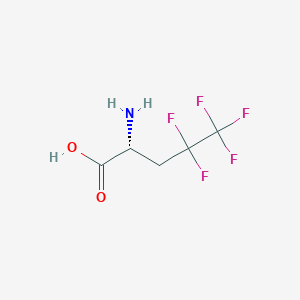

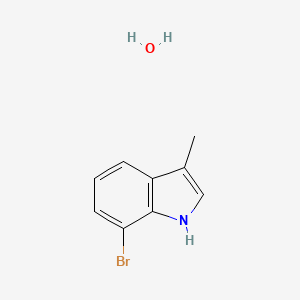
![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)


![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)
